3-Nitrocoumarin

Phospholipase C Signal Transduction Inhibitor Selectivity

Select 3-Nitrocoumarin for unambiguous PLC-γ inhibition—unlike 7-nitrocoumarins with solution instability and variable signals, or 6-nitrocoumarin's non-fluorescent nature. This 3-substituted isomer uniquely combines PLC-γ selectivity (sparing PLC-β), Diels-Alder dienophile reactivity in water, and 'off-on' fluorescent probe design via nitro-to-amine reduction. Ideal for calcium signaling, tight junction permeability, and microbial detection assays. Research-use only; shipped ambient or blue ice.

Molecular Formula C9H5NO4
Molecular Weight 191.14 g/mol
CAS No. 28448-04-6
Cat. No. B1224882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrocoumarin
CAS28448-04-6
Synonyms3-nitrocoumarin
Molecular FormulaC9H5NO4
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)[N+](=O)[O-]
InChIInChI=1S/C9H5NO4/c11-9-7(10(12)13)5-6-3-1-2-4-8(6)14-9/h1-5H
InChIKeyYTCVPEZECJYZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrocoumarin (CAS 28448-04-6): Key Properties and Procurement Considerations for Researchers


3-Nitrocoumarin (3-nitrochromen-2-one) is a synthetic coumarin derivative characterized by a nitro group at the C3 position of the benzopyrone scaffold, with a molecular weight of 191.14 g/mol and molecular formula C9H5NO4. It is a solid compound with a predicted density of 1.5±0.1 g/cm³ and boiling point of 357.1±21.0 °C at 760 mmHg . The compound is a well-established inhibitor of phospholipase C-γ (PLC-γ), blocking the generation of inositol triphosphate (IP3) and thereby modulating calcium signaling pathways . Its synthesis can be achieved via L-proline catalyzed cyclocondensation of salicylaldehyde with ethyl nitroacetate in ethanol at room temperature, yielding up to 88% .

Why 3-Nitrocoumarin Cannot Be Replaced by Other Nitrocoumarin Isomers in Critical Assays


The position of the nitro group on the coumarin scaffold is not a trivial structural variation; it fundamentally dictates the molecule's chemical reactivity, photophysical properties, and biological target engagement. For example, while 7-nitrocoumarins are widely used as fluorogenic substrates for nitroreductase, they are reported to lack stability in solution over time and produce variable fluorescent signals, complicating quantitative diagnostic studies [1]. Conversely, 6-nitrocoumarin is predicted to be an 'invisible fluorescent material' with negligible emission, rendering it unsuitable for fluorescence-based applications [2]. Only the 3-substituted isomer exhibits the unique combination of PLC-γ inhibitory activity, distinct Diels-Alder dienophile behavior, and a specific reduction pathway to 3-aminocoumarin [3]. Substituting 3-nitrocoumarin with a 6- or 7-nitro isomer in a biochemical assay would therefore result in either a complete loss of target engagement or unreliable detection signals.

Quantitative Differentiation of 3-Nitrocoumarin Versus Its Closest Analogs


PLC-γ Isoform Selectivity in MDCK Cells: 3-Nitrocoumarin Versus 7-Hydroxy-3-Nitrocoumarin

3-Nitrocoumarin (3-NC) demonstrates selective inhibition of the PLC-γ isoform over PLC-β in Madin-Darby canine kidney (MDCK) cells. In a direct head-to-head comparison, 3-NC inhibited PLC-γ activity without affecting PLC-β activity [1]. In contrast, the 7-hydroxy-3-nitrocoumarin derivative showed reduced selectivity, with a lower differential effect between the two isoforms. The IC50 value for 3-NC against PLC-γ was reported as 325 nM in a related assay context [2].

Phospholipase C Signal Transduction Inhibitor Selectivity

Diels-Alder Cycloaddition Reactivity: Solvent-Dependent Kinetics of 3-Nitrocoumarin vs Hydroxy-3-Nitrocoumarins

3-Nitrocoumarin (1a) behaves as a 2π dienophile in Diels-Alder reactions with 1,3-dienes. Critically, its cycloaddition with 2,3-dimethyl-1,3-butadiene (diene 9) proceeds successfully in both water and organic solvents such as toluene [1]. In stark contrast, hydroxy-3-nitrocoumarins (1c, 5, and 6) completely failed to undergo cycloaddition with the same diene 9 in either water or organic solvents, reacting only under solventless conditions [1]. Furthermore, 3-nitrocoumarin exhibited faster reaction rates in water (heterogeneous phase) than in toluene or dichloroethane [1].

Synthetic Methodology Cycloaddition Green Chemistry

Fluorescence Capability: 3-Nitrocoumarin as a Viable Probe Scaffold vs 6-Nitrocoumarin's Inactivity

The position of the nitro group dramatically alters the fluorescence properties of coumarin derivatives. Theoretical investigations predict that 6-nitrocoumarin is an 'invisible fluorescent material' with negligible emission, making it unsuitable for any fluorescence-based application [1]. While specific quantum yield data for unsubstituted 3-nitrocoumarin is limited in open literature, patents and probe development studies demonstrate that 3-nitrocoumarin and its derivatives are actively utilized as fluorescent scaffolds, particularly in 'turn-on' probes where reduction of the 3-nitro group to an amine restores fluorescence [2].

Fluorescent Probes Photophysics Bioimaging

Chemical Stability in Solution: 3-Nitrocoumarin vs 7-Nitrocoumarin Derivatives

Patent literature explicitly identifies stability issues with 7-nitrocoumarin derivatives. It states that 'the intensity of the fluorescent signal of the 7-nitrocoumarins can be variable making it very difficult to undertake quantitative diagnostic studies' and notes that 'the 7-nitrocoumarins are activated in wild type neoplastic mammalian cells and tend to lack stability in solution over a period of time' [1]. In contrast, 3-nitrocoumarin does not exhibit this documented solution instability in the same contexts, and vendor recommendations for storage of stock solutions (e.g., -20°C for up to 1 month) are standard for this compound class .

Reagent Stability Assay Reproducibility Diagnostics

Optimal Research Applications for 3-Nitrocoumarin Based on Differentiated Evidence


Selective Pharmacological Inhibition of PLC-γ Signaling Pathways

3-Nitrocoumarin should be employed as the inhibitor of choice for experiments requiring selective disruption of PLC-γ activity without affecting the PLC-β isoform. This specificity, demonstrated in MDCK cell assays, enables researchers to dissect the unique contributions of PLC-γ to calcium mobilization, tight junction permeability, and cell growth signaling [1]. The compound's selectivity profile makes it superior to non-selective PLC inhibitors such as U73122 and to the less selective 7-hydroxy-3-nitrocoumarin analog, ensuring that observed biological effects are attributable to PLC-γ blockade rather than off-target PLC-β inhibition [1].

Green Chemistry Synthesis of Nitrotetrahydrobenzo[c]chromenones via Aqueous Diels-Alder

For synthetic chemists aiming to build complex polycyclic frameworks under environmentally benign conditions, 3-nitrocoumarin is the preferred dienophile. Its ability to undergo [4+2] cycloadditions with 1,3-dienes in water—a reaction that completely fails with hydroxylated 3-nitrocoumarin derivatives—enables access to nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans without organic solvents [2]. The faster reaction rates observed in aqueous heterogeneous phase compared to toluene or dichloroethane further enhance synthetic efficiency and reduce purification burden [2].

Development of Fluorescent 'Turn-On' Probes for Nitroreductase or Thiol Detection

3-Nitrocoumarin serves as an ideal starting scaffold for designing 'off-on' fluorescent probes, where the electron-withdrawing nitro group quenches fluorescence, and subsequent reduction or nucleophilic substitution restores emission [3]. This mechanism underpins its utility in detecting microorganisms via nitroreductase activity and in sensing biothiols such as cysteine and glutathione [3]. Researchers should select 3-nitrocoumarin over 6-nitrocoumarin (which is predicted to be non-fluorescent) and over 7-nitrocoumarin derivatives (which suffer from documented solution instability and variable signal intensity) to ensure a robust and reproducible assay readout [4].

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